molecular formula C19H20N6O B6461338 2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2548976-02-7

2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461338
CAS No.: 2548976-02-7
M. Wt: 348.4 g/mol
InChI Key: VVUVSFNKNBPLCO-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic architecture combining a benzoyl group, a fused triazolopyridazine moiety, and an octahydropyrrolo[3,4-c]pyrrole scaffold. Although direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazolo-thiadiazine derivatives) highlight the importance of heterocyclic diversity in modulating reactivity and biological activity .

Properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-13-20-21-17-7-8-18(22-25(13)17)23-9-15-11-24(12-16(15)10-23)19(26)14-5-3-2-4-6-14/h2-8,15-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVSFNKNBPLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)

  • Synthesis: Reacted with monochloroacetic acid in ethanol and sodium acetate, forming a triazolo-thiadiazinone ring .
  • Key Differences: Lacks the octahydropyrrolo-pyrrole scaffold and benzoyl group present in the target compound. The thiadiazinone ring in Compound 6 may confer distinct electronic properties compared to the triazolopyridazine in the target.
  • Characterization : NMR and MS data confirmed regioselectivity and purity, methods applicable to the target compound’s analysis .

Structural Analog: 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (Compound 7)

  • Synthesis : Generated via reaction with phenylthiocyanate in dioxane, introducing a thiocarbamide group .
  • Characterization : IR spectroscopy identified carbonyl and thiourea vibrations, a technique relevant for verifying the target’s benzoyl functionality .

Analytical Methodologies for Profiling

  • HPLC-ESI-MSn : Used to resolve complex mixtures in polyvinylpolypyrrolidone-treated extracts (), suggesting its utility for purity assessment of the target compound .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound 6 Compound 7
Core Heterocycle [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine [1,3]Thiazolo[3,2-a]pyrimidine
Substituents Benzoyl, octahydropyrrolo-pyrrole 4-Methoxyphenyl, thiadiazinone Phenylthiocarbamide, methoxyphenyl
Synthesis Reagents Not reported in evidence Monochloroacetic acid, ethanol, sodium acetate Phenylthiocyanate, dioxane
Characterization Methods Not reported in evidence NMR, MS, IR NMR, MS, IR

Key Research Findings and Limitations

  • Synthetic Flexibility: and demonstrate that triazolo-heterocycles are synthesized using mild conditions (e.g., ethanol, dioxane), which may guide the target compound’s preparation .
  • Pharmacological Potential: Unlike the antibacterial focus of , the target compound’s bioactivity remains unstudied in the provided evidence.

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